
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene, commonly referred to as DTC-TFE, is a halogenated aromatic compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of about 77°C. DTC-TFE has been found to be a useful reagent for organic synthesis due to its high reactivity and low toxicity. It is also used as a solvent for a variety of reactions, and has been studied for its potential applications in biochemistry and pharmacology.
科学研究应用
DTC-TFE has been studied for its potential applications in biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and other organic molecules. It has also been studied for its ability to interact with proteins, enzymes, and other biological molecules. In particular, DTC-TFE has been found to be a useful reagent for the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer agents.
作用机制
The mechanism of action of DTC-TFE is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DTC-TFE are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
实验室实验的优点和局限性
The advantages of using DTC-TFE for laboratory experiments include its high reactivity and low toxicity. Additionally, it has been found to be a useful reagent for the synthesis of various compounds, including drugs, dyes, and other organic molecules. However, there are some limitations to using DTC-TFE. For example, it is a volatile liquid with a boiling point of about 77°C, which can make it difficult to store and handle. In addition, its mechanism of action is not fully understood, so it is important to be cautious when using it in experiments.
未来方向
There are a variety of potential future directions for the research and application of DTC-TFE. For example, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, it could be studied for its potential applications in drug discovery and development, as well as its ability to interact with proteins, enzymes, and other biological molecules. Additionally, further research could be conducted to explore its potential uses in other areas, such as environmental remediation and industrial processes.
合成方法
DTC-TFE can be synthesized via a two-step process. The first step involves the reaction of 2,5-dichlorobenzene with trifluoroethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene and 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzoic acid. The second step involves the hydrolysis of the benzoic acid to produce the desired product, DTC-TFE.
属性
IUPAC Name |
1,4-dichloro-2-(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-4-1-2-5(10)6(3-4)15-8(13,14)7(11)12/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBZYZDDPXIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(C(F)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

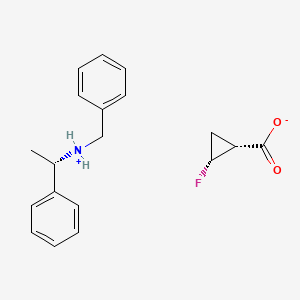
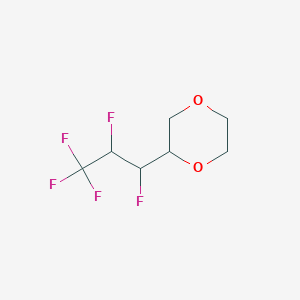
![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
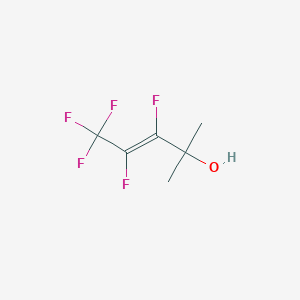
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)

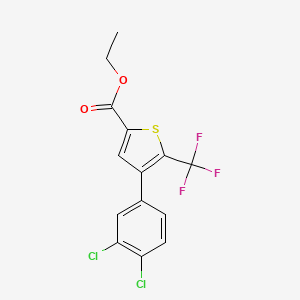
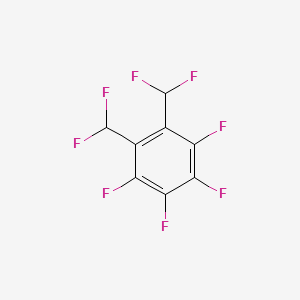
![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)


![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)